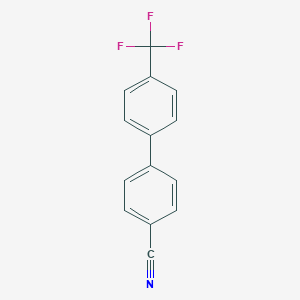

4-Cyano-4'-(Trifluoromethyl)biphenyl

Descripción general

Descripción

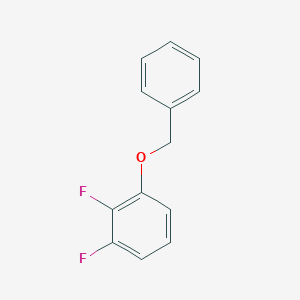

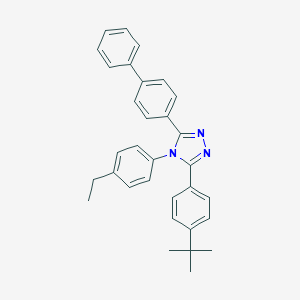

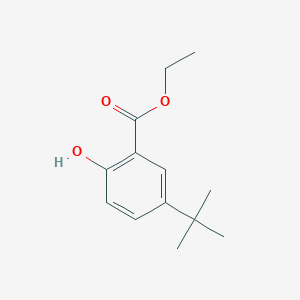

“4-Cyano-4’-(Trifluoromethyl)biphenyl” is a chemical compound with the CAS Number: 140483-60-9 . It has a molecular weight of 247.22 and its IUPAC name is 4’-(trifluoromethyl)[1,1’-biphenyl]-4-carbonitrile .

Molecular Structure Analysis

The InChI code for “4-Cyano-4’-(Trifluoromethyl)biphenyl” is 1S/C14H8F3N/c15-14(16,17)13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-8H . This code represents the molecular structure of the compound.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The trifluoromethyl group, which is present in 4-Cyano-4’-(Trifluoromethyl)biphenyl, is a common feature in many FDA-approved drugs . The incorporation of fluorine atoms or fluorinated groups into appropriate positions in pharmaceuticals has been established as a challenging strategy in medicinal chemistry . Several fluorinated-containing pharmaceuticals, such as Celecoxib, Efavirenz, Odanacatib, Sitagliptin, Trifluridine, and Prozac among others, have been developed .

Material Science

In the field of material science, 4-Cyano-4’-(Trifluoromethyl)biphenyl can be used in the synthesis of new materials . The unique properties of the trifluoromethyl group can contribute to the development of advanced materials with improved performance.

Chemical Synthesis

4-Cyano-4’-(Trifluoromethyl)biphenyl can be used as a starting material or intermediate in various chemical syntheses . Its unique structure can facilitate the formation of complex molecules.

Chromatography

In chromatography, 4-Cyano-4’-(Trifluoromethyl)biphenyl can be used as a stationary phase or as a component of the mobile phase . Its properties can help in the separation and analysis of complex mixtures.

Agrochemicals

The trifluoromethyl group in 4-Cyano-4’-(Trifluoromethyl)biphenyl can be used in the design of agrochemicals . Fluorine-containing compounds significantly affect the growth of pharmaceuticals, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .

Catalysis

4-Cyano-4’-(Trifluoromethyl)biphenyl can be used in catalysis . For example, the use of vitamin B 12 (available as cyanocobalamin) was tested as Co III catalyst, and it was found that the process worked quite well providing the target molecules in a reasonable yield .

Propiedades

IUPAC Name |

4-[4-(trifluoromethyl)phenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3N/c15-14(16,17)13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHEWFAFOFOSWGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402464 | |

| Record name | 4-Cyano-4'-(Trifluoromethyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

140483-60-9 | |

| Record name | 4-Cyano-4'-(Trifluoromethyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one](/img/structure/B176285.png)